molecular formula C17H13Cl2NO B2393792 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile CAS No. 344282-26-4

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile

Cat. No. B2393792
CAS RN: 344282-26-4
M. Wt: 318.2
InChI Key: NMZAREOWKLMMHR-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile, or 4-DCPMOB, is an organic compound with a wide range of applications in the field of scientific research. It is an important component of many lab experiments and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

4-DCPMOB has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, such as the study of enzyme inhibition and protein-protein interactions. It has also been used in the study of drug metabolism and drug-receptor interactions. In addition, 4-DCPMOB is used as a reagent in the synthesis of other organic compounds, such as 4-chloro-2-methylphenol.

Mechanism of Action

The exact mechanism of action of 4-DCPMOB is not well understood. However, it is known that the compound binds to certain receptors in the body, such as the α7 nicotinic acetylcholine receptor (α7nAChR). This binding alters the activity of the receptor, which in turn affects the activity of downstream proteins and enzymes.
Biochemical and Physiological Effects
4-DCPMOB has been studied for its biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-DCPMOB has been shown to affect the activity of certain proteins, such as the α7nAChR, which plays an important role in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

4-DCPMOB has several advantages for lab experiments. It is a relatively inexpensive and accessible compound, and it can be synthesized quickly and easily using the Grignard reaction. In addition, its biochemical and physiological effects have been well studied, making it a useful tool for studying a variety of biological processes. However, 4-DCPMOB also has some limitations. It is not very stable, and it is quickly degraded in the presence of oxygen, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for 4-DCPMOB research. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the study of its effects on other proteins and enzymes, such as the α7nAChR. In addition, 4-DCPMOB could be used to study the effects of drug metabolism and drug-receptor interactions. Finally, the compound could be used in the synthesis of other organic compounds, such as 4-chloro-2-methylphenol.

Synthesis Methods

4-DCPMOB can be synthesized through a method known as the “Grignard reaction”. This involves the reaction of 4-methylphenol with a Grignard reagent, such as 3,4-dichlorobenzene-1-sulfonyl chloride, to produce 4-DCPMOB. This reaction is typically carried out in an inert atmosphere, such as argon, in order to prevent oxidation. The Grignard reaction is a widely used method for synthesizing a variety of organic compounds, including 4-DCPMOB.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO/c1-11-2-4-12(5-3-11)14(10-20)9-17(21)13-6-7-15(18)16(19)8-13/h2-8,14H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZAREOWKLMMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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